molecular formula C11H11BrO2 B8619139 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Cat. No. B8619139
M. Wt: 255.11 g/mol
InChI Key: IDICJMJAYYXYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-2-methoxyphenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-2-methoxyphenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C11H11BrO2/c1-14-11-6-8(12)2-3-10(11)7-4-9(13)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

IDICJMJAYYXYQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2CC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round-bottom flask equipped with a reflux condenser is placed 3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone (300 mg, 1.08 mmol) and activated zinc (280 mg, 4.30 mmol), in a saturated methanolic ammonium chloride solution (2 ml), the suspension is refluxed for 6 hr, then cooled to 23° C. and filtered through celite and rinsed with petroleum ether (10 mL), and organics are rinsed with water (10 mL), sat sodium bicarbonate (10 mL) and brine (10 ml), dried over sodium sulfate and concentrated under reduced pressure, the crude material was purified by silica gel chromatography to give the title compound (200 mg, 85%).
Name
3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
catalyst
Reaction Step Three
Yield
85%

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